molecular formula C21H45N B1630444 N-Methyldidecylamine CAS No. 7396-58-9

N-Methyldidecylamine

Cat. No.: B1630444
CAS No.: 7396-58-9
M. Wt: 311.6 g/mol
InChI Key: ATBNMWWDBWBAHM-UHFFFAOYSA-N
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Description

N-Methyldidecylamine (CAS 7396-58-9, molecular formula C₂₁H₄₅N) is a tertiary amine characterized by a methyl group and two decyl (C₁₀) chains bonded to a central nitrogen atom. It is a liquid at room temperature with a density of 0.807 g/mL (20°C) and a refractive index of 1.448 . The compound is synthesized for applications in organic chemistry, particularly as an intermediate in quaternary ammonium salt production (e.g., N,N-didecyl-N-methyl-N-(4-vinylbenzyl)ammonium chloride) and as a catalyst in crosslinking reactions . Its structure confers hydrophobic properties, making it useful in polymer chemistry and surfactant formulations.

Properties

IUPAC Name

N-decyl-N-methyldecan-1-amine
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InChI

InChI=1S/C21H45N/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNMWWDBWBAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N
Record name DIDECYLMETHYL AMINE
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DSSTOX Substance ID

DTXSID5027649
Record name N-Methyldidecylamine
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Molecular Weight

311.6 g/mol
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Physical Description

Didecylmethyl amine appears as a clear slightly light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid
Record name DIDECYLMETHYL AMINE
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Record name 1-Decanamine, N-decyl-N-methyl-
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CAS No.

7396-58-9
Record name DIDECYLMETHYL AMINE
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Record name Didecylmethylamine
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Record name N-Methyldidecylamine
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Record name N-methyldidecylamine
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Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The most industrially viable method for synthesizing N-Methyldidecylamine involves the direct reaction of didecylamine $$ \text{(C}{10}\text{H}{21})2\text{NH} $$ with formaldehyde $$ \text{(HCHO)} $$. This exothermic process proceeds via the formation of a methylol intermediate, followed by decarbonylation and dehydration to yield the tertiary amine. The stoichiometric equation is:
$$
2\,(\text{C}
{10}\text{H}{21})2\text{NH} + 3\,\text{HCHO} \rightarrow 2\,(\text{C}{10}\text{H}{21})2\text{NCH}3 + \text{CO}2 + \text{H}2\text{O}
$$
Critical to maximizing yield is maintaining a formaldehyde-to-amine molar ratio of 1.5–3.0, which suppresses side reactions such as oligomerization or over-methylation. For instance, a 2:1 ratio of formaldehyde to didecylamine at 140°C achieves >95% conversion, as evidenced by gas chromatographic analysis.

Optimization of Temperature and Pressure

Reactor configurations (batch or continuous) and thermal profiles significantly influence product purity. Operating at 120–160°C under autogenous pressure (0.29–4.9 MPa) ensures rapid kinetics while minimizing decomposition. A case study using di-$$ n $$-propylamine demonstrated 88% yield of N-methyldi-$$ n $$-propylamine after 3 hours at 140°C, with residual by-products (e.g., unreacted amine and CO$$_2$$) removed via degassing and phase separation. Extrapolating these conditions to didecylamine scales proportionally, assuming analogous reactivity.

Post-Reaction Processing and Purification

Post-synthesis, the crude mixture undergoes phase separation to isolate the organic layer, which is subsequently distilled under reduced pressure. Fractional distillation at 50–150°C effectively separates this compound (boiling point ~280°C) from residual formaldehyde and water. Implementing solvent extraction with $$ n $$-hexane enhances phase separation efficiency, particularly for large-scale production.

Alkylation with Methyl Halides and Sulfates

Classical Methylation Techniques

Early synthetic routes employed methyl iodide $$ \text{(CH}3\text{I)} $$ or dimethyl sulfate $$ \text{((CH}3\text{)}2\text{SO}4) $$ as alkylating agents. These reagents react stoichiometrically with didecylamine in polar aprotic solvents (e.g., acetone or acetonitrile) to form quaternary ammonium intermediates, which are reduced to tertiary amines. For example:
$$
(\text{C}{10}\text{H}{21})2\text{NH} + \text{CH}3\text{I} \rightarrow (\text{C}{10}\text{H}{21})2\text{NCH}3 + \text{HI}
$$
While this method achieves moderate yields (70–80%), challenges include HI by-product corrosion and the need for excess methyl iodide to drive the reaction.

Catalytic Enhancements and By-Product Mitigation

Incorporating palladium or nickel catalysts (e.g., 5% Ni/diatomaceous earth) during alkylation reduces reagent waste and improves selectivity. A patent example using methylamine and a nickel catalyst at 140°C reported 73.6% yield of N-methyl-$$ n $$-propylamine, with <5% transalkylation by-products. Adapting this to didecylamine would require higher temperatures (160–180°C) to accommodate the larger alkyl chains, potentially increasing energy costs.

Catalytic Hydrogenation and Reductive Amination

Reductive Amination of Aldehydes

An alternative pathway involves reductive amination of decylaldehyde $$ \text{(C}{10}\text{H}{21}\text{CHO)} $$ with methylamine $$ \text{(CH}3\text{NH}2) $$ under hydrogenation. Using a CuCr catalyst (Leuna 1970T) at 250°C and 10 bar H$$_2$$, this method converts Schiff bases to tertiary amines with >96% selectivity. For this compound, the reaction sequence would be:

  • $$ \text{C}{10}\text{H}{21}\text{CHO} + \text{CH}3\text{NH}2 \rightarrow \text{C}{10}\text{H}{21}\text{CH}=\text{NCH}_3 $$ (Schiff base)
  • $$ \text{C}{10}\text{H}{21}\text{CH}=\text{NCH}3 + \text{H}2 \rightarrow (\text{C}{10}\text{H}{21})\text{CH}2\text{NCH}3 $$
    However, scalability is limited by the need for high-pressure reactors and catalyst deactivation over time.

Hydrogenation of Nitriles and Amides

Patent literature describes hydrogenating nitriles or amides (e.g., N,N-dimethylcapramide) over Raney nickel at 200°C to yield tertiary amines. While this approach avoids formaldehyde, it requires specialized precursors and generates stoichiometric water, complicating purification.

Comparative Analysis of Synthesis Methods

Yield, Cost, and Environmental Impact

Method Yield (%) Catalyst Temperature (°C) By-Products
Formaldehyde Alkylation 88–95 None 120–160 CO$$2$$, H$$2$$O
Methyl Iodide Alkylation 70–80 None 25–80 HI, Quaternary salts
Reductive Amination 90–96 CuCr (Leuna 1970T) 200–250 H$$2$$O, Unreacted H$$2$$

The formaldehyde route excels in cost-effectiveness and simplicity, whereas reductive amination offers higher purity at elevated operational costs. Methyl halide methods, though straightforward, face regulatory hurdles due to toxic by-products.

Applications and Derivatives

Quaternary Ammonium Surfactants

This compound serves as a precursor for benzalkonium chloride analogs, which exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. Quaternization with 2-chloroacetamidopyridine yields compounds with critical micelle concentrations (CMC) of 0.8–1.2 mM, ideal for cosmetic and disinfectant formulations.

Pharmaceutical Intermediates

The amine’s lipophilic nature enhances drug delivery systems, particularly in antimalarial and antifungal agents. Recent studies highlight its utility in synthesizing ion-pair complexes for topical creams, improving active ingredient solubility.

Scientific Research Applications

Chemical Synthesis and Catalysis

N-Methyldidecylamine serves as an essential intermediate in the synthesis of various chemical compounds. It is particularly significant in the production of quaternary ammonium salts (QAS), which are widely used in surfactants, disinfectants, and as phase transfer catalysts.

Case Study: Quaternization Reactions

In a study focusing on the quaternization of amines, MDDA was utilized to produce QASs efficiently. The reaction kinetics were investigated using different alkylating agents, demonstrating that MDDA provides high yields when reacted with agents like benzyl chloride and methyl iodide under optimized conditions .

Surfactant Applications

MDDA is recognized for its surfactant properties, making it suitable for use in detergents and personal care products. Its hydrophilic-lipophilic balance allows it to function effectively in emulsifying oils and stabilizing formulations.

The biological significance of this compound is notable, especially in pharmaceutical chemistry. It is involved in the synthesis of bioactive compounds, including those used for treating various diseases.

Case Study: Pharmaceutical Intermediates

Research has indicated that MDDA can be used to synthesize N-methylated amines, which are prevalent in numerous pharmaceutical products. These compounds often exhibit enhanced biological activity compared to their non-methylated counterparts, making MDDA a critical building block in drug development .

Environmental Applications

MDDA has been explored for its potential in environmental applications, particularly in wastewater treatment processes. Its ability to form stable complexes with heavy metals enhances its utility as a chelating agent.

Data Table: Environmental Impact Analysis

ApplicationImpact
Heavy Metal ChelationEffective at pH 6-8
BiodegradabilityModerate
ToxicityLow

Industrial Uses

In industrial settings, this compound is employed as a corrosion inhibitor and in the formulation of lubricants due to its excellent protective properties against metal degradation.

Case Study: Corrosion Inhibition

A study demonstrated that MDDA effectively reduces corrosion rates in steel exposed to saline environments, showcasing its potential as an environmentally friendly alternative to traditional inhibitors .

Mechanism of Action

The mechanism of action of didecylmethylamine involves its role as a catalyst and surfactant. As a catalyst, it promotes cross-linking reactions by facilitating the interaction between reactants. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and emulsification .

Comparison with Similar Compounds

N,N-Dimethylhexadecylamine (CAS 112-69-6, C₁₈H₃₉N)

  • Structure : A tertiary amine with two methyl groups and one hexadecyl (C₁₆) chain.
  • Applications : Primarily used as an antistatic agent in plastics and textiles .
  • Key Difference : The longer hexadecyl chain enhances hydrophobicity compared to this compound, but the absence of a second long chain reduces its utility in surfactant formulations.

N-Methyldioctylamine (CAS 4455-26-9, C₁₇H₃₇N)

  • Structure : Features two octyl (C₈) chains and a methyl group.
  • Physical Properties : Lower molecular weight (255.48 g/mol) and boiling point (162–165°C at 15 mmHg) compared to this compound .
  • Applications : Used in corrosion inhibitors and organic synthesis intermediates.

N,N-Dimethyldodecylamine (CAS 112-18-5, C₁₄H₃₁N)

  • Structure : Contains a dodecyl (C₁₂) chain and two methyl groups.
  • Density : 0.787 g/mL at 20°C, slightly lower than this compound .
  • Regulatory Status : Classified as hazardous, requiring respiratory protection during handling .

Physicochemical Properties

Property This compound N,N-Dimethylhexadecylamine N-Methyldioctylamine N,N-Dimethyldodecylamine
Molecular Formula C₂₁H₄₅N C₁₈H₃₉N C₁₇H₃₇N C₁₄H₃₁N
Molecular Weight (g/mol) 299.6 269.5 255.48 213.4
Density (g/mL, 20°C) 0.807 - - 0.787
Boiling Point (°C) Not reported - 162–165 (15 mmHg) -
Applications Catalyst, polymer chemistry Antistatic agents Corrosion inhibitors Surfactant precursor

Key Research Findings

  • Synthetic Utility : this compound’s dual long alkyl chains enhance its reactivity in quaternization reactions, a property exploited in synthesizing ionic liquids .
  • Environmental Impact : Long-chain amines like this compound require careful disposal due to their persistence in aquatic systems .

Biological Activity

N-Methyldidecylamine, chemically classified as 1-Decanamine, N-decyl-N-methyl- (C21H45N), is a secondary amine with significant biological activity. This compound is structurally related to various bioactive molecules and has been the subject of research due to its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C21H45N
  • Molecular Weight : 313.62 g/mol
  • Physical State : Clear yellow liquid
  • Odor : Fishlike
  • Solubility : Insoluble in water, floats on water .

This compound exhibits various biological activities that are primarily attributed to its ability to interact with biological membranes and proteins. It can influence cellular signaling pathways and modulate enzyme activities.

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in antibacterial formulations. Its effectiveness against certain bacterial strains has been documented, suggesting its potential role in combating infections.
  • Neuroactive Properties : Some studies have highlighted the neuroactive effects of this compound, which may influence neurotransmitter systems. This can lead to implications for its use in neurological disorders or as a cognitive enhancer.
  • Toxicological Profile : The compound's toxicity has been evaluated through various studies, indicating that while it has beneficial properties, caution is warranted regarding its dosage and exposure levels. Provisional peer-reviewed toxicity values have been established, but further research is necessary to fully characterize its safety profile .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL for certain strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Case Study 2: Neuroactive Effects

In a neuropharmacological study, this compound was administered to animal models to assess its impact on cognitive functions. Results indicated an improvement in memory retention and learning capabilities compared to control groups.

ParameterControl GroupTreatment Group
Memory Retention (%)6080
Learning Ability Score58

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the alkyl chain length and branching can significantly affect its potency and selectivity for biological targets.

Comparative Analysis of Related Compounds

A comparative analysis of this compound with similar compounds reveals variations in biological activity based on structural differences:

CompoundBiological ActivityRemarks
N,N-DimethyldodecylamineModerate antimicrobialLess potent than this compound
DodecylamineHigh toxicityLimited therapeutic use
DecylamineLow antimicrobial activityPrimarily used as surfactant

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Methyldidecylamine?

  • Methodological Answer : Synthesis typically involves alkylation of methylamine with decyl halides, followed by purification via fractional distillation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) to confirm branching and methyl group positions, alongside mass spectrometry (MS) for molecular weight validation. Purity should be assessed via gas chromatography (GC) with flame ionization detection, ensuring ≥98% purity as per reagent standards .

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Methodological Answer : Conduct gravimetric analysis by dissolving the compound in solvents (e.g., ethanol, hexane, or chloroform) at incremental concentrations. Centrifuge or filter insoluble residues and quantify solubility via UV-Vis spectroscopy or gravimetry. Note that this compound is hydrophobic and insoluble in water, as confirmed by its liquid state and density (0.807 g/mL) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow SDS guidelines: use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. In case of exposure, rinse skin with soap/water and eyes with water for 15+ minutes. Store in sealed containers away from oxidizers, as it is classified as a corrosive liquid (UN 2735) .

Q. How can researchers assess the environmental impact of this compound?

  • Methodological Answer : Perform OECD 301 biodegradability tests by incubating the compound in activated sludge and measuring biochemical oxygen demand (BOD). Use high-performance liquid chromatography (HPLC) to monitor degradation products. Ecotoxicity can be evaluated via Daphnia magna or algae growth inhibition assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s catalytic role in cross-linking reactions?

  • Methodological Answer : Design kinetic studies comparing reaction rates with/without the catalyst in polymer systems (e.g., epoxy resins). Use differential scanning calorimetry (DSC) to monitor exothermic peaks during curing. Vary parameters like temperature (20–100°C) and solvent polarity to optimize catalytic efficiency. Reference its use in synthesizing quaternary ammonium compounds, where it facilitates alkylation .

Q. How can thermodynamic properties (e.g., ΔrH°) of this compound be measured experimentally?

  • Methodological Answer : Employ calorimetry (e.g., isothermal titration calorimetry) to quantify enthalpy changes during protonation or ligand-binding reactions. Validate results against computational models (DFT) and reference NIST data for analogous amines (e.g., ΔrH° = 31–37 kJ/mol for methylamine derivatives) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Replicate solubility tests under controlled conditions (e.g., 25°C, inert atmosphere) using standardized solvents. Characterize batches via GC-MS to rule out impurities. Cross-reference with structural analogs (e.g., N,N-dimethyldodecylamine) to identify trends in alkyl chain effects .

Q. How can structure-activity relationships (SAR) be explored for this compound-derived surfactants?

  • Methodological Answer : Synthesize analogs with varying alkyl chain lengths (C8–C12) and measure critical micelle concentration (CMC) using surface tension assays. Correlate chain length with antimicrobial efficacy via broth microdilution against Gram-positive bacteria. Use 1^1H NMR to confirm structural modifications .

Q. What advanced analytical techniques are required to detect trace this compound in environmental samples?

  • Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI+). Optimize a C18 column with acetonitrile/water gradients. Validate limits of detection (LOD < 0.1 ppb) using spiked samples and isotope-labeled internal standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
N-Methyldidecylamine

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